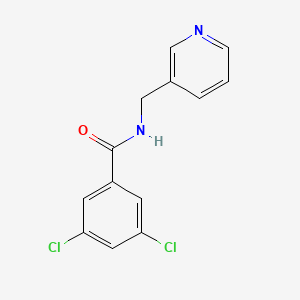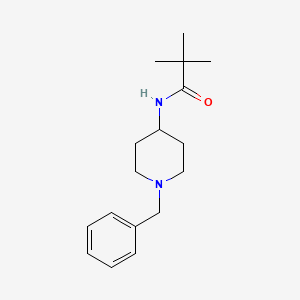![molecular formula C19H24N4O2 B4430631 2-{4-[(2-isopropylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4430631.png)
2-{4-[(2-isopropylphenoxy)acetyl]-1-piperazinyl}pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of chalcones with guanidine HCl, leading to novel pyrimidines. Such processes have been utilized to prepare compounds with significant anti-histaminic activity (Rahaman et al., 2009). Moreover, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines introduces structural variety at various positions of the scaffold, indicating a versatile approach to creating diverse pyrimidine derivatives with potential immunosuppressive activity (Jang et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical in determining their biological activity. For instance, the introduction of a methylthio substituent in the pyrimidine ring has been shown to confer various pharmacological properties, such as antiemetic and tranquilizing effects (Mattioda et al., 1975). The structural variety, including the presence of a piperazine unit, significantly influences the compound's pharmacological profile.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, leading to a broad spectrum of pharmacological activities. For example, the nucleophilic attack of 2,4,6-trichloropyrimidine by amines results in compounds with notable antiemetic and other pharmacological properties (Mattioda et al., 1975). These reactions highlight the chemical versatility and reactivity of pyrimidine derivatives.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(2)16-6-3-4-7-17(16)25-14-18(24)22-10-12-23(13-11-22)19-20-8-5-9-21-19/h3-9,15H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQNNCCFQJYXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methylpiperazine](/img/structure/B4430557.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B4430565.png)
![2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430570.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)
![2-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4430598.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4430626.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)
![N-[2-(dimethylamino)ethyl]-1-naphthamide](/img/structure/B4430668.png)
